molecular formula C9H11N3O3 B3217842 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid CAS No. 1185302-97-9

4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid

Cat. No.: B3217842
CAS No.: 1185302-97-9
M. Wt: 209.20 g/mol
InChI Key: OQWAZEZVAGPQHZ-UHFFFAOYSA-N
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Description

4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid (CAS: 1185302-97-9) is a heterocyclic compound featuring a pyrimidine ring substituted at position 5 with a morpholine-2-carboxylic acid moiety. Its molecular formula is C₉H₁₁N₃O₃, with a molecular weight of 209.20 g/mol . Despite its discontinuation in commercial catalogs, it remains relevant as a synthetic intermediate in medicinal chemistry, particularly for kinase inhibitor development .

Properties

IUPAC Name

4-pyrimidin-5-ylmorpholine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c13-9(14)8-5-12(1-2-15-8)7-3-10-6-11-4-7/h3-4,6,8H,1-2,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWAZEZVAGPQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=CN=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001251965
Record name 4-(5-Pyrimidinyl)-2-morpholinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185302-97-9
Record name 4-(5-Pyrimidinyl)-2-morpholinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185302-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Pyrimidinyl)-2-morpholinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid typically involves the reaction of pyrimidine derivatives with morpholine under specific conditions. One common method involves the use of pyrimidine-5-carboxylic acid as a starting material, which is then reacted with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily explored for its potential as a lead compound in pharmaceutical development. Research indicates that it exhibits notable biological activities, especially as an inhibitor in various enzyme systems. This characteristic positions it as a candidate for therapeutic interventions in diseases such as cancer and infections caused by resistant pathogens.

Enzyme Inhibition

Studies have shown that 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid can effectively interact with enzyme active sites, making it a valuable tool in the development of enzyme inhibitors. For instance, it has been investigated for its inhibitory effects on ERK5 (Extracellular signal-regulated kinase 5), which is involved in cellular signaling pathways relevant to cancer progression . The optimization of this compound has led to variations that maintain or improve potency while enhancing pharmacokinetic properties.

Biological Studies and Case Examples

Several case studies highlight the compound's efficacy in biological applications:

  • Cancer Research : The compound has been reported to inhibit ERK5 activity, which is crucial for tumor growth and survival. Variants of this compound have been synthesized to enhance selectivity and potency against ERK5, demonstrating improved pharmacokinetic profiles that could translate into better therapeutic outcomes .
  • Infection Control : Its potential as an antimicrobial agent has also been explored, particularly against resistant strains of pathogens. The ability to modify the compound's structure allows researchers to tailor its activity against specific targets within microbial systems.
  • Antiviral Applications : Similar compounds have shown promise in inhibiting viral replication processes, suggesting that this compound may also serve as a basis for developing antiviral agents targeting specific viral pathways .

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids, while the morpholine ring can enhance the compound’s solubility and bioavailability. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

2-Morpholino-4-ylpyrimidine-5-carboxylic Acid (CAS: 253315-05-8)

  • Structural Differences : This positional isomer of the target compound features a morpholine group at pyrimidine position 4 and a carboxylic acid at position 4. The altered substitution pattern may influence electronic properties and binding affinities in biological systems.
  • Synthesis : Synthesized via multi-step routes similar to parallel amidation strategies used for pyrimidine derivatives .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS: 89581-58-8)

  • Key Features : Contains a chloro and methyl group at positions 2 and 6, respectively, with a carboxylic acid at position 3. The electron-withdrawing chlorine enhances reactivity in nucleophilic substitution reactions compared to the morpholine-containing target compound.
  • Applications : Used as a precursor for agrochemicals and pharmaceuticals due to its reactive halogen substituent .

Pyrimidine-5-carboxylic Acid

  • Simpler Structure : Lacks the morpholine ring, resulting in a lower molecular weight (C₅H₄N₂O₂ , 140.10 g/mol). The absence of the morpholine group reduces solubility in polar solvents, limiting its utility in aqueous-phase reactions .

4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic Acid (CAS: 84332-06-9)

  • Substituent Effects : Methoxy and methylthio groups at positions 4 and 2 introduce steric hindrance and electron-donating effects, which may reduce acidity compared to the target compound. Purity is reported at 95% , similar to commercial batches of the target compound .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Purity Commercial Availability Key Applications
4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid 1185302-97-9 C₉H₁₁N₃O₃ Morpholine-2-carboxylic acid at C5 ≥95% Discontinued Kinase inhibitor research
2-Morpholino-4-ylpyrimidine-5-carboxylic acid 253315-05-8 C₉H₁₁N₃O₃ Morpholine at C4, carboxylic acid at C5 100% Available Undisclosed
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 C₆H₅ClN₂O₂ Cl at C2, CH₃ at C6 100% Available Agrochemical synthesis
Pyrimidine-5-carboxylic acid 31462-59-2 C₅H₄N₂O₂ No morpholine or halogens Variable Available Basic research
4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid 84332-06-9 C₇H₈N₂O₃S OCH₃ at C4, SCH₃ at C2 95% Available Drug intermediate

Research Findings and Functional Insights

  • Solubility : The morpholine ring in the target compound enhances water solubility compared to simpler pyrimidine-carboxylic acids (e.g., pyrimidine-5-carboxylic acid) .
  • Reactivity : The chlorine in 2-chloro-6-methylpyrimidine-4-carboxylic acid enables cross-coupling reactions, a feature absent in the morpholine-substituted target compound .
  • Bioactivity: Morpholine-containing compounds are preferred in drug discovery due to improved pharmacokinetics (e.g., blood-brain barrier penetration) compared to non-morpholine analogs .

Biological Activity

4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H13N3O6C_{10}H_{13}N_{3}O_{6}, with a molecular weight of 271.23 g/mol. The compound features a pyrimidine ring that can interact with nucleic acids and a morpholine ring that can engage with proteins, allowing for modulation of various biological processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can lead to alterations in enzyme activity and influence cellular signaling pathways. Notably, the pyrimidine moiety is known for its role in nucleic acid binding, while the morpholine component may facilitate protein interactions.

Biological Activities

Research highlights several key biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits potential as an anticancer agent. It has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast cancer cell lines like MCF-7 and MDA-MB-231, with IC50 values indicating effective growth inhibition compared to standard treatments like 5-Fluorouracil .
  • Antimicrobial Properties : The compound has demonstrated activity against various resistant pathogens, making it a candidate for developing new antimicrobial therapies. Its structural features allow it to fit into enzyme active sites effectively, enhancing its inhibitory effects on bacterial growth .
  • Anti-inflammatory Effects : There are indications that the compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .

Case Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study reported an IC50 range of 0.87–12.91 μM against MCF-7 cells, showcasing better growth inhibition than traditional chemotherapeutics like 5-FU .
  • Mechanistic Insights : Research indicated that the compound interacts with dihydrofolate reductase, an enzyme critical for DNA synthesis in cancer cells, suggesting a mechanism for its anticancer effects .
  • Pharmacokinetic Profile : A pharmacokinetic study revealed favorable bioavailability (31.8%) and clearance rates after intravenous administration, indicating potential for effective therapeutic use .

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that can vary in purity and yield based on reaction conditions. Common methods include:

  • Refluxing with Amines : Reactions involving pyrimidine derivatives and morpholine under reflux conditions have been documented.
  • Cyclization Reactions : Cyclization techniques using appropriate precursors have also been employed to form the desired structure efficiently.

Applications

The potential applications of this compound span several fields:

  • Cancer Therapy : Due to its anticancer properties, it is being investigated as a lead compound for new cancer treatments.
  • Infectious Disease Treatment : Its antimicrobial activity positions it as a candidate for developing therapies against resistant infections.

Q & A

Basic Research Question

  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .
  • Antiviral Screening : Plaque reduction assays (e.g., HIV-1 RT inhibition, IC₅₀ determination) .

Advanced Research Question
Mechanistic Insights : Molecular dynamics (MD) simulations reveal binding stability in active sites. For example, pyrimidine derivatives in showed enhanced activity when the carboxylate group formed salt bridges with lysine residues .

How can discrepancies in spectral data or biological activity across studies be resolved?

Advanced Research Question
Case Study : Conflicting IC₅₀ values (e.g., 10 µM vs. 50 µM) may stem from assay conditions (e.g., pH, serum proteins). Strategies:

  • Standardized Protocols : Use uniform buffer systems (e.g., PBS pH 7.4) and control for serum interference via albumin pre-treatment .
  • Spectral Replication : Reproduce NMR spectra in deuterated DMSO to avoid solvent shift variations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid
Reactant of Route 2
4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid

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